Cas no 75175-77-8 ((E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one)

(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one structure
75175-77-8 structure
Product Name:(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
CAS No:75175-77-8
MF:C11H12FNO
MW:193.217486381531
CID:539986
PubChem ID:5374477
Update Time:2025-04-19

(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 3-(dimethylamino)-1-(4-fluorophenyl)-
    • 3-Dimethylamino-1-(4-fluorophenyl)-2-propen-1-one
    • 3-(DIMETHYLAMINO)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
    • 3-dimethylamino-1-(4-fluoro-phenyl)-propenone
    • AC1LCHY9
    • AG-A-53753
    • AG-B-74848
    • CTK2G9332
    • CTK6H8860
    • SureCN2208129
    • EN300-7416992
    • 10C-067
    • 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
    • EN300-186380
    • (E)-3-Dimethylamino-1-(4-fluoro-phenyl)-propenone
    • 2-Propen-1-one, 1-(4-fluorophenyl)-3-dimethylamino-
    • SCHEMBL2208124
    • 75175-77-8
    • HMS2400K06
    • (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
    • MLS000546310
    • AS-69293
    • Z1147577386
    • 138716-20-8
    • SCHEMBL2208129
    • AKOS002657745
    • SMR000169480
    • CHEMBL1521041
    • J-501938
    • CS-0045369
    • MFCD00111509
    • Propenone, 1-(4-fluorophenyl)-3-dimethylamino-
    • J-510868
    • (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
    • (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one #
    • ALBB-015612
    • 2-propen-1-one, 3-(dimethylamino)-1-(4-fluorophenyl)-, (2E)-
    • (E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
    • MDL: MFCD00111509
    • Inchi: 1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
    • InChI Key: GTJNUCRUOWBWEW-BQYQJAHWSA-N
    • SMILES: FC1C=CC(=CC=1)C(/C=C/N(C)C)=O

Computed Properties

  • Exact Mass: 193.09036
  • Monoisotopic Mass: 193.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Melting Point: 84-86°
  • PSA: 20.31

(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Security Information

  • HazardClass:IRRITANT

(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Pricemore >>

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